2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine typically involves the reaction of 3-methylthiophene with trifluoroacetic acid and subsequent amination. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products Formed
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with the target molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine
- 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-ol
Uniqueness
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine is unique due to the presence of the trifluoromethyl group and the thiophene ring, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C7H8F3NS |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C7H8F3NS/c1-4-2-3-12-5(4)6(11)7(8,9)10/h2-3,6H,11H2,1H3 |
InChI Key |
TYQQQZIVVMQVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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